Cbz-DL-Glu-DL-Tyr-OEt
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Overview
Description
Cbz-DL-Glu-DL-Tyr-OEt, also known as N-Cbz-DL-glutamyl-DL-tyrosine ethyl ester, is a synthetic compound used primarily in peptide synthesis. It is a derivative of amino acids glutamic acid and tyrosine, protected by a benzyloxycarbonyl (Cbz) group. This compound is significant in the field of biochemistry and organic chemistry due to its role in the synthesis of peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-DL-Glu-DL-Tyr-OEt typically involves the protection of the amino groups of glutamic acid and tyrosine with a benzyloxycarbonyl (Cbz) group. The esterification of the carboxyl group of tyrosine with ethanol forms the ethyl ester. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups like Cbz is crucial in preventing unwanted side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions
Cbz-DL-Glu-DL-Tyr-OEt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding free amino acids.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Scientific Research Applications
Cbz-DL-Glu-DL-Tyr-OEt is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and studying reaction mechanisms.
Biology: In the synthesis of biologically active peptides and proteins.
Medicine: For developing peptide-based drugs and studying enzyme-substrate interactions.
Industry: In the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Cbz-DL-Glu-DL-Tyr-OEt involves its role as a protected amino acid derivative in peptide synthesis. The Cbz group protects the amino groups during the coupling reactions, preventing unwanted side reactions. The ester group facilitates the formation of peptide bonds by acting as a leaving group during nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Cbz-DL-Glu-DL-Tyr: Similar structure but without the ethyl ester group.
Cbz-DL-Glu-DL-Phe-OEt: Contains phenylalanine instead of tyrosine.
Cbz-DL-Glu-DL-Tyr-OMe: Contains a methyl ester instead of an ethyl ester.
Uniqueness
Cbz-DL-Glu-DL-Tyr-OEt is unique due to its specific combination of protecting groups and ester functionalities, making it particularly useful in peptide synthesis. The ethyl ester group provides stability and ease of handling compared to other ester derivatives .
Properties
Molecular Formula |
C24H28N2O8 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
5-[[1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C24H28N2O8/c1-2-33-23(31)20(14-16-8-10-18(27)11-9-16)25-22(30)19(12-13-21(28)29)26-24(32)34-15-17-6-4-3-5-7-17/h3-11,19-20,27H,2,12-15H2,1H3,(H,25,30)(H,26,32)(H,28,29) |
InChI Key |
YRXZCHGQEFKWAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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